Phosphatidyl-tris
Description
Structure
2D Structure
Properties
CAS No. |
131235-28-4 |
|---|---|
Molecular Formula |
C43H82NO10P |
Molecular Weight |
804.1 g/mol |
IUPAC Name |
[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1 |
InChI Key |
YIOFGSXRHXGDLX-NZFSMJPNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phospho-tris phosphatidyl-Tris |
Origin of Product |
United States |
Biosynthesis of Phosphatidyl Tris: Enzymatic Pathways and Regulatory Mechanisms
Precursor Utilization in Phosphatidyl-tris Biosynthesis: Tris(hydroxymethyl)aminomethane as a Substrate
Tris(hydroxymethyl)aminomethane (Tris), an organic compound commonly used as a buffering agent, serves as a direct precursor for the synthesis of this compound in certain bacteria wikipedia.orgfishersci.pt. Tris has the chemical formula (HOCH₂)₃CNH₂ and is known by various names, including tromethamine or THAM wikipedia.org. It contains a primary amine group and hydroxyl groups wikipedia.org. While widely used in biochemical and molecular biology applications, its incorporation into cellular lipids highlights a metabolic flexibility in some microbial systems wikipedia.orgfishersci.ca. Studies have shown that when bacteria like Pseudomonas aeruginosa are grown in Tris-buffered medium, they can utilize this compound to produce novel phospholipids (B1166683), including this compound and dithis compound(hydroxymethyl)aminomethane researchgate.net.
The utilization of Tris as a substrate suggests a pathway where this exogenous amine replaces or complements typical headgroup precursors like serine or ethanolamine, which are commonly used in the biosynthesis of phospholipids such as phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE) wikipedia.org.
Enzymatic Machinery of this compound Biosynthesis
The enzymatic machinery responsible for this compound biosynthesis involves specific enzymes that facilitate the incorporation of Tris into a phospholipid structure. While detailed characterization of a dedicated "this compound synthase" is limited in the provided search results, the process likely involves enzymes analogous to those in established phospholipid synthesis pathways, particularly those utilizing CDP-diacylglycerol (CDP-DAG) as a substrate.
Identification and Characterization of this compound Synthase Enzymes
Direct identification and detailed characterization of a specific enzyme solely designated as "this compound synthase" are not extensively described in the provided search results. However, the detection of this compound in bacteria grown on Tris-containing media implies the existence of enzymatic activity that can catalyze the transfer of a phosphatidyl group from a donor molecule (likely CDP-DAG) to Tris. This enzymatic activity would functionally act as a phosphatidyltransferase with specificity, or at least some promiscuity, towards Tris as an acceptor molecule.
Research on Pseudomonas aeruginosa indicates the production of this compound when grown in Tris-buffered medium, suggesting the presence of such enzymatic machinery within this organism researchgate.net. The precise enzyme(s) involved and their specific characteristics (e.g., substrate affinity, kinetic parameters, genetic basis) would require further dedicated research.
Mechanistic Comparisons with Related Phospholipid Synthases (e.g., Phosphatidylserine Synthases)
Given the structural similarity between Tris and the headgroup of phosphatidylserine (serine), it is plausible that the enzyme(s) involved in this compound synthesis share mechanistic similarities with phosphatidylserine synthases (PSS). PS synthases catalyze the synthesis of phosphatidylserine, typically via the condensation of CDP-diacylglycerol and serine wikipedia.org. In bacteria like E. coli and yeast, PS is formed through a reaction between CDP-diacylglycerol and serine, catalyzed by PS synthase wikipedia.orgnih.gov. Mammalian cells, however, synthesize PS through Ca²⁺-dependent head-group exchange reactions involving phosphatidylethanolamine or phosphatidylcholine and serine, catalyzed by PSS1 and PSS2 wikipedia.orgpnas.org.
The mechanism for bacterial PS synthase involves a nucleophilic attack by the hydroxyl group of serine on the CDP-diacylglycerol, displacing CMP wikipedia.org. If a bacterial enzyme utilizes Tris in a similar manner, the amine or a hydroxyl group of Tris could potentially act as the nucleophile. Mechanistic comparisons would focus on the active site architecture, substrate binding motifs, and catalytic residues to understand how a phosphatidyltransferase might accommodate Tris instead of or in addition to its natural substrates. Studies on PS synthases have identified conserved motifs involved in binding CDP-DAG frontiersin.org. Future research could investigate if similar motifs are present and functional in the enzyme(s) responsible for this compound synthesis.
Transcriptional and Post-Translational Regulation of this compound Biosynthesis in Bacterial Systems (e.g., Rhodopseudomonas sphaeroides and Pseudomonas aeruginosa)
The regulation of this compound biosynthesis in bacterial systems like Rhodopseudomonas sphaeroides and Pseudomonas aeruginosa appears to be linked to the availability of Tris in the growth medium. The observation that these bacteria produce this compound when grown in Tris-buffered conditions suggests that the presence of Tris either induces the expression or activity of the relevant enzymes.
In Rhodopseudomonas sphaeroides, growth in Tris-supplemented medium resulted in the accumulation of N-acylphosphatidylserine (NAPS), a related lipid, and this accumulation was specifically linked to Tris researchgate.netnih.govasm.org. This suggests that Tris influences phospholipid metabolism in this organism, potentially by diverting precursors or affecting the activity of enzymes involved in headgroup incorporation nih.gov. The accumulation of NAPS occurred at the expense of phosphatidylethanolamine, indicating a shift in lipid synthesis pathways in response to Tris researchgate.net.
For Pseudomonas aeruginosa, the production of this compound and dithis compound(hydroxymethyl)aminomethane is detected when the bacteria are grown in Tris-buffered medium researchgate.net. This indicates that the genes encoding the necessary enzymes are either constitutively expressed and the enzymes gain activity in the presence of Tris, or their expression is induced by Tris. Transcriptional regulation could involve specific regulators that respond to the presence of Tris or related compounds. Post-translational regulation might involve modulation of enzyme activity through allosteric effects or covalent modifications in response to intracellular Tris levels or downstream metabolic signals. While the provided searches discuss transcriptional regulation in P. aeruginosa in other contexts, specific details on the regulation of this compound biosynthesis genes were not extensively found asm.orgoup.complos.orgsfm-microbiologie.org.
Metabolic Interconnections and Crosstalk with Other Glycerophospholipid Pathways in Synthesizing Microorganisms
The biosynthesis of this compound is interconnected with other glycerophospholipid pathways in the synthesizing microorganisms. The utilization of Tris as a headgroup precursor likely draws from the common pool of diacylglycerol or CDP-diacylglycerol, which are central intermediates in the synthesis of major phospholipids like phosphatidylethanolamine, phosphatidylcholine, phosphatidylglycerol, and cardiolipin (B10847521) portlandpress.comfrontiersin.orgoup.com.
In Rhodopseudomonas sphaeroides, the Tris-induced accumulation of NAPS (a lipid structurally related to this compound, potentially synthesized via a similar mechanism involving Tris) occurred at the expense of phosphatidylethanolamine researchgate.net. This suggests a metabolic crosstalk where the availability of Tris and its subsequent incorporation into this compound (or related lipids) can influence the synthesis of other phospholipids by competing for shared precursors or regulatory mechanisms nih.gov.
In Pseudomonas aeruginosa, the production of this compound in Tris-buffered medium also implies a connection to the main phospholipid synthesis routes. The CDP-diacylglycerol pathway is a primary route for phospholipid synthesis in many bacteria, leading to the formation of phosphatidylglycerol, cardiolipin, and in some cases, phosphatidylserine portlandpress.comfrontiersin.orgoup.com. If this compound synthesis utilizes CDP-DAG, it would directly interact with these pathways by consuming this shared intermediate.
Molecular Architecture and Conformational Dynamics of Phosphatidyl Tris
Advanced Spectroscopic Methodologies for Phosphatidyl-tris Structural Elucidation (e.g., NMR, IR Spectroscopy)
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the structure and dynamics of lipids and their interactions.
NMR spectroscopy can be employed to study the conformation of the inositol (B14025) ring and the dynamics of the acyl chains of PI(3,4,5)P3, particularly when the lipid is in a membrane mimetic environment like micelles or liposomes. While detailed standalone NMR spectra of PI(3,4,5)P3 are not extensively detailed in the provided snippets, NMR is highlighted as a method to investigate the binding of PI(3,4,5)P3 analogues to protein domains like the Grp1 PH domain, indicating its utility in probing lipid-protein interactions and conformational changes upon binding. nih.govnih.gov For instance, 31P NMR can be used to examine the phosphate (B84403) groups on the inositol ring, providing information about their chemical environment and involvement in interactions. semanticscholar.org 1H NMR has also been used in the characterization of synthesized PI(3,4,5)P3 derivatives. ucsd.edu
IR spectroscopy is a technique sensitive to the vibrational modes of molecular bonds, providing information about the functional groups present and their local environment. It is widely used for analyzing the structure of organic compounds and studying molecular interactions. libretexts.orgmeasurlabs.com While direct IR spectroscopic studies focusing solely on the detailed vibrational modes of PI(3,4,5)P3 in membranes are not prominently featured in the search results, IR spectroscopy is mentioned in the context of studying protein conformational changes induced by interaction with phosphoinositides. researchgate.net Studies on the IR spectra of phosphate structures in general can provide a basis for interpreting the vibrational modes associated with the phosphorylated inositol headgroup of PI(3,4,5)P3. sci-hub.st Changes in the IR spectrum of proteins upon binding to PI(3,4,5)P3 can indicate alterations in protein secondary structure or specific interactions between protein residues and lipid headgroup atoms.
High-Resolution Mass Spectrometry for this compound Molecular Species Characterization
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the identification, quantification, and characterization of different molecular species of PI(3,4,5)P3. nih.govnih.govnih.govnih.govacs.org PI(3,4,5)P3 exists as various molecular species due to the heterogeneity of the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. babraham.ac.uknih.govportlandpress.com HR-MS allows for the precise measurement of the mass-to-charge ratio of intact lipid molecules or their fragments, enabling the determination of their elemental composition and the identification of specific fatty acyl combinations. nih.govnih.govacs.org
Techniques such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are commonly employed for phosphoinositide analysis. nih.govavantiresearch.com MS/MS, particularly using methods like multiple reaction monitoring (MRM) or precursor ion scans, can provide structural information about the fatty acyl chains and the headgroup fragments. nih.govnih.gov Phosphate methylation is a chemical derivatization strategy that can enhance the ionization efficiency and improve the MS analysis of highly phosphorylated lipids like PI(3,4,5)P3, simplifying spectra and increasing sensitivity. babraham.ac.uknih.govnih.gov
HR-MS-based lipidomics approaches enable the quantification of different PI(3,4,5)P3 molecular species in biological samples, providing insights into their relative abundance and changes in response to cellular stimuli. nih.govnih.govavantiresearch.comashpublications.org This is crucial because the specific fatty acyl composition of phosphoinositides can influence their physical properties, localization, and interactions with proteins. portlandpress.com
Table 1: Examples of PI(3,4,5)P3 Molecular Species Identified by Mass Spectrometry
| sn-1 Acyl Chain | sn-2 Acyl Chain | Common Abbreviation |
| 18:0 (Stearoyl) | 20:4 (Arachidonoyl) | 18:0/20:4 PI(3,4,5)P3 (C38:4) |
| 17:0 (Heptadecanoyl) | 20:4 (Arachidonoyl) | 17:0/20:4 PI(3,4,5)P3 |
| 18:1 (Oleoyl) | 18:1 (Oleoyl) | 18:1/18:1 PI(3,4,5)P3 |
| (Other variations in fatty acyl chain length and saturation exist) |
*Note: The specific abundance of these species can vary depending on cell type and physiological conditions. nih.govportlandpress.com
Computational Approaches for this compound Membrane Integration and Dynamics (e.g., Molecular Dynamics Simulations)
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of PI(3,4,5)P3 in lipid bilayers at an atomic or coarse-grained level. nih.govresearchgate.netarxiv.org MD simulations provide dynamic information about the integration of PI(3,4,5)P3 into membranes, its lateral diffusion, and its interactions with surrounding lipids and proteins. nih.govnih.gov
MD simulations have been used to study the orientation of the inositol headgroup of PI(3,4,5)P3 relative to the membrane surface. Studies indicate that the inositol ring is tilted with respect to the bilayer surface, and the orientation can influence electrostatic potential profiles. nih.gov These simulations can also reveal how the presence of PI(3,4,5)P3 affects the properties of the surrounding lipid bilayer, such as local membrane thickness or lipid packing. nih.govresearchgate.net
A significant application of MD simulations is the study of protein-PI(3,4,5)P3 interactions and the membrane recruitment of PI(3,4,5)P3-binding proteins. nih.govnih.govresearchgate.netarxiv.orgresearchgate.netnih.govrsc.orgrsc.orgacs.orgbiorxiv.org Simulations can model the binding process, identify key residues involved in lipid recognition, and quantify binding affinities. nih.govnih.govresearchgate.netrsc.org For example, MD simulations have provided insights into the interaction of PTEN, a phosphatase that acts on PI(3,4,5)P3, with membranes containing this lipid. researchgate.netnih.govacs.orgplos.org They have also been used to investigate the binding of PH domains from various proteins to PI(3,4,5)P3, revealing the importance of electrostatic interactions and potential secondary lipid-binding sites. nih.govnih.govarxiv.orgrsc.org
MD simulations can also explore the dynamic nature of these interactions, including the lateral mobility of PI(3,4,5)P3-protein complexes within the membrane and the influence of lipid composition on protein binding and membrane insertion. nih.govnih.govacs.org Research findings from MD simulations have supported experimental observations and provided detailed molecular mechanisms for PI(3,4,5)P3-mediated protein recruitment and membrane dynamics. nih.govnih.govrsc.orgacs.org
Table 2: Applications of Molecular Dynamics Simulations in Studying PI(3,4,5)P3
| Area of Study | Key Insights from MD Simulations | Relevant Research Findings |
| Membrane Integration & Orientation | Tilted orientation of inositol ring relative to bilayer; influence on electrostatic potential. | Inositol rings tilted ~40° in POPC bilayers. nih.gov |
| Lipid-Protein Interactions | Identification of protein residues interacting with PI(3,4,5)P3 headgroup; role of electrostatic and hydrophobic interactions. | Studies of PTEN and PH domain binding to PI(3,4,5)P3. nih.govnih.govresearchgate.netarxiv.orgnih.govrsc.orgacs.org Identification of specific binding motifs and interaction sites. nih.govnih.govrsc.org |
| Membrane Dynamics | Lateral diffusion of PI(3,4,5)P3 and protein-lipid complexes; effect of PI(3,4,5)P3 on membrane properties. | Anionic lipids can influence the lateral diffusion of protein-PI(3,4,5)P3 complexes. nih.gov Beta-arrestin-1 binding to PI(3,4,5)P3 can reorganize membrane structure. researchgate.net |
| Protein Conformational Changes | Alterations in protein structure upon membrane binding and interaction with PI(3,4,5)P3. | Simulations suggest structural changes in proteins upon interaction with PI(3,4,5)P3-containing membranes. researchgate.net |
These computational approaches complement experimental techniques by providing high-resolution, dynamic views of PI(3,4,5)P3 behavior in complex membrane environments, contributing significantly to our understanding of its biological roles.
Cellular Localization and Membrane Integration Dynamics of Phosphatidyl Tris
Intracellular Localization of Phosphatidyl-tris within Microbial Membranes
Studies have shown that when microorganisms like Pseudomonas aeruginosa are grown in a medium containing tris(hydroxymethyl)aminomethane (Tris) as a buffering agent, they can incorporate this compound to create novel phospholipids (B1166683), including this compound. nih.gov This compound, along with its derivatives, has been detected in the membrane lipid extracts of these bacteria. nih.gov
In many rod-shaped bacteria, there is a distinct organization of phospholipids, with certain types being concentrated at the poles and division septa of the cell. nih.gov For example, the anionic phospholipid cardiolipin (B10847521) is known to localize to the polar and septal regions of the cytoplasmic membrane in bacteria like E. coli and Bacillus subtilis. nih.govplos.org This localization is thought to be driven by the biophysical properties of the lipids, such as their intrinsic curvature, which leads to their clustering in specific geometric regions of the cell. plos.org While the specific localization of this compound is still under investigation, it is hypothesized that as an anionic phospholipid, it may also be concentrated in these polar regions, contributing to the anionic character of these membrane domains. nih.gov
Bacterial membranes, particularly in Gram-negative bacteria, consist of an inner and an outer membrane. mdpi.comoup.com The inner membrane is a symmetric lipid bilayer, while the outer membrane is asymmetric, with the outer leaflet primarily composed of lipopolysaccharides. mdpi.com this compound, when synthesized, would be integrated into these membrane structures, likely the inner cytoplasmic membrane, which is the primary site of phospholipid synthesis and integration.
Table 1: Predominant Localization of Key Phospholipids in Rod-Shaped Bacteria
| Phospholipid | Predominant Cellular Localization | Bacterial Species Example |
|---|---|---|
| Cardiolipin | Poles and division septum | E. coli, B. subtilis |
| Phosphatidylglycerol | Concentrated in polar regions | E. coli |
| Phosphatidylethanolamine (B1630911) | Generally distributed | E. coli |
| This compound | Membrane lipid extracts (specific localization under investigation) | Pseudomonas aeruginosa |
Mechanisms of this compound Membrane Insertion and Lateral Diffusion within Bilayers
The insertion of a phospholipid like this compound into a membrane is a complex process. Generally, phospholipid insertion into a biological membrane is a spontaneous process where the rate-limiting step is the successful and irreversible association of the free phospholipid with the membrane interface. nih.gov This is followed by the sequential insertion of the acyl tails into the membrane's hydrophobic core. nih.gov For phospholipids with charged head groups, electrostatic interactions between the head group and the membrane surface can significantly influence the rate of insertion. acs.org Given the structure of this compound, its insertion would likely follow a similar two-step mechanism: an initial electrostatic attraction to the membrane surface, followed by the insertion of its hydrophobic tails into the bilayer. acs.org
Table 2: Key Dynamics of Phospholipid Membrane Integration
| Process | Description | Influencing Factors |
|---|---|---|
| Membrane Insertion | Spontaneous association and integration of the phospholipid into the bilayer. | Electrostatic interactions, hydrophobicity of acyl tails. |
| Lateral Diffusion | Rapid movement of the phospholipid within one leaflet of the bilayer. | Temperature, lipid packing, membrane protein interactions. |
| Transverse Diffusion | "Flip-flop" movement of the phospholipid from one leaflet to the other; a slow and often enzyme-catalyzed process. | Enzyme activity (flippases, floppases, scramblases). |
Biophysical Effects of this compound on Membrane Organization
The introduction of a novel phospholipid like this compound into a microbial membrane can have significant biophysical consequences on the organization of the membrane. The shape of a phospholipid molecule, determined by the relative size of its headgroup and acyl tails, influences its packing and the curvature of the membrane. biophysics.org
Membrane Curvature: Lipids with large headgroups and smaller tails, known as inverted-cone-shaped lipids, tend to favor positive membrane curvature. Conversely, cone-shaped lipids with small headgroups and larger tails prefer negative curvature. biophysics.org The structure of this compound, with its relatively bulky tris(hydroxymethyl)aminomethane headgroup, suggests it may favor regions of specific curvature. The accumulation of such lipids can induce curvature stress, which can, in turn, regulate the function of membrane-associated proteins and processes like membrane fusion and fission. researchgate.net The localization of certain lipids to the highly curved poles of bacterial cells is a prime example of this phenomenon. plos.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound (phosphatidyltris(hydroxymethyl)aminomethane) |
| Tris(hydroxymethyl)aminomethane (Tris) |
| Cardiolipin |
| Phosphatidylglycerol |
| Phosphatidylethanolamine |
Biological Roles and Mechanistic Implications of Phosphatidyl Tris in Microbial Cell Biology
Contribution of Phosphatidyl-tris to Microbial Membrane Integrity and Homeostasis
The integrity of the bacterial cell membrane is crucial for survival, and its composition is dynamically regulated to adapt to environmental changes. The introduction of Tris buffer can influence the physical properties of the membrane. Specifically, studies on dipalmitoyl phosphatidylglycerol (DPPG), a common component of bacterial membranes, have shown that Tris buffer can cause the interdigitation of acyl chains in the gel phase of the lipid bilayer. nih.gov This structural change can alter membrane fluidity and permeability.
In Gram-negative bacteria like Pseudomonas aeruginosa, the cell membrane's lipid composition, which includes phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), is critical for maintaining its barrier function. frontiersin.orgnih.gov The interaction with external agents like Tris can disrupt this homeostasis. For instance, dimethyl phthalate (B1215562) (DMP) exposure in Pseudomonas fluorescens was found to alter the abundance of PE and PG, leading to increased membrane fluidity and compromised integrity. frontiersin.org While not directly involving Tris, this highlights the sensitivity of microbial membranes to chemical exposure and the subsequent adjustments in phospholipid composition to maintain homeostasis.
The maintenance of lipid asymmetry and the regulation of phospholipid ratios are key to membrane integrity. frontiersin.org Any external factor that perturbs this balance, such as the presence of a high concentration of a buffer like Tris, could potentially trigger compensatory mechanisms to preserve the essential functions of the cell membrane.
| Parameter | Effect of Tris Buffer on Dipalmitoyl Phosphatidylglycerol (DPPG) | Reference |
| Acyl Chain Structure | Induces interdigitation of acyl chains in the gel phase. | nih.gov |
| Phase Transition Temperature | Main transition occurs at a slightly higher temperature (41.3 °C vs. 40.4 °C in the absence of Tris). | nih.gov |
| Enthalpy of Transition (ΔH) | 9.1 kcal/mol (compared to 8.3 kcal/mol without Tris). | nih.gov |
| Volume Change of Transition (ΔV) | 0.0514 ml/g (compared to 0.0381 ml/g without Tris). | nih.gov |
Investigating this compound as a Potential Signaling Lipid in Prokaryotic Systems
While complex signaling networks involving phospholipids (B1166683) are well-established in eukaryotes, the role of lipids as signaling molecules in prokaryotes is an emerging field of study. frontiersin.org There is no direct evidence of "this compound" acting as a signaling molecule. However, it is plausible that alterations in membrane composition or the generation of novel lipid species due to interactions with environmental chemicals could trigger signaling cascades.
In bacteria, phosphatidic acid (PtdOH) is a key precursor for all phospholipid synthesis and is a central point for the regulation of lipid metabolism. nih.govnih.gov Changes in the cellular environment can lead to fluctuations in the levels of PtdOH and its derivatives, which could, in turn, modulate the activity of proteins involved in various cellular processes.
The concept of lipid-mediated signaling in bacteria is supported by the existence of enzymes that can modify phospholipids to generate signaling molecules. For instance, phospholipases can cleave phospholipids to produce second messengers. While not directly related to Tris, the broader principle suggests that bacteria have the capacity to use lipids in signaling.
Adaptive Responses to Environmental Stimuli via this compound Metabolism (e.g., Presence of Tris Buffer)
Microorganisms exhibit remarkable adaptability to environmental stressors, often involving modifications to their cell membranes. The presence of Tris in the growth medium can be considered an environmental stimulus that may elicit such adaptive responses. Research has shown that Tris can act as a nucleophile and participate in enzymatic reactions, for example, by interacting with phosphate (B84403) groups at the active sites of enzymes like alkaline phosphatase. semanticscholar.org This suggests that Tris has the potential to be enzymatically incorporated into molecules, although the formation of a stable "this compound" in a metabolic pathway has not been documented.
The interaction of Tris with the membrane surface can alter its physical chemistry. Studies on DPPG bilayers have demonstrated that Tris buffer leads to a more ordered gel phase with interdigitated acyl chains. nih.gov Bacteria might adapt to such changes by altering their phospholipid head group composition or the length and saturation of their fatty acid chains to maintain optimal membrane fluidity.
Under conditions of phosphorus limitation, Pseudomonas aeruginosa is known to remodel its membrane lipids, replacing glycerophospholipids with glycolipids. biorxiv.org This demonstrates a sophisticated adaptive mechanism to nutrient availability that involves significant changes in membrane composition. While a direct metabolic pathway for "this compound" is not known, the principle of membrane lipid remodeling in response to environmental cues is well-established.
Interplay Between this compound and Lysoglycerophospholipid Metabolism in Pseudomonas aeruginosa
Pseudomonas aeruginosa possesses a complex array of enzymes that modulate its phospholipid composition, including phospholipases that can generate lysoglycerophospholipids. nih.gov Lysophospholipids are known to be cytotoxic at high concentrations but also play roles in signaling and membrane dynamics. The interplay between different phospholipid classes is crucial for maintaining membrane homeostasis.
In P. aeruginosa, the enzyme MprF (multiple peptide resistance factor) is a phosphatidylglycerol lysyltransferase that modifies phosphatidylglycerol with lysine (B10760008), altering the surface charge of the membrane and contributing to antibiotic resistance. uniprot.org This highlights a specific mechanism of phospholipid modification that is critical for adaptation.
Furthermore, P. aeruginosa utilizes phospholipase C (PLC) enzymes, such as PlcH and PlcN, to hydrolyze host phospholipids, releasing nutrients and contributing to virulence. researchgate.net The bacterium must carefully regulate its own phospholipid metabolism to prevent self-toxicity from the byproducts of these reactions, such as diacylglycerol and lysophospholipids. While there is no known direct interplay with "this compound," any environmental factor that affects the integrity or composition of the membrane could indirectly influence the activity of these enzymes and the resulting balance of phospholipids and lysophospholipids.
| Enzyme in P. aeruginosa | Function in Lipid Metabolism | Potential Implication for Membrane Homeostasis | Reference |
| MprF (Phosphatidylglycerol lysyltransferase) | Adds lysine to phosphatidylglycerol to form lysyl-phosphatidylglycerol. | Alters membrane surface charge, contributes to resistance against cationic antimicrobial peptides. | uniprot.org |
| Phospholipase C (e.g., PlcH, PlcN) | Hydrolyzes phospholipids like phosphatidylcholine and phosphatidylserine (B164497). | Involved in nutrient acquisition and virulence; generates diacylglycerol, which must be recycled. | nih.govresearchgate.net |
| Alanyl-phosphatidylglycerol hydrolase (PA0919) | Hydrolyzes alanyl-phosphatidylglycerol. | Fine-tunes the concentration of aminoacylated phospholipids in the membrane. | nih.gov |
Molecular Interactions of Phosphatidyl Tris with Membrane Associated and Soluble Proteins
Identification and Characterization of Specific Phosphatidylserine (B164497) Binding Partners within Producing Organisms
The identification of proteins that specifically bind to PS has been advanced through techniques such as open-reading-frame (ORF) phage display. nih.gov This methodology has successfully identified both well-known and novel PS-binding proteins. These binding partners are integral to numerous cellular functions, from signal transduction to membrane trafficking.
A key feature of many PS-binding proteins is the presence of specific domains that recognize the lipid headgroup. For instance, the C2 domain, found in proteins like Protein Kinase C (PKC) and phospholipase C (PLC), often mediates Ca²⁺-dependent binding to PS. nih.gov Similarly, the γ-carboxyglutamic acid (Gla) domain is responsible for the PS-binding activity of several blood coagulation factors, including Factor V, VII, IX, and X. nih.gov
Recent studies have also implicated oxysterol-binding protein (OSBP)-related proteins (ORPs), such as ORP5 and ORP9, in the transport and regulation of PS at membrane contact sites, highlighting their role in maintaining PS distribution and facilitating its functions. rupress.org The sterol trafficking protein StarD4 also interacts with PS, which helps in targeting the protein to specific membranes. nih.gov
Interactive Table of Identified Phosphatidylserine-Binding Proteins:
| Protein/Protein Family | PS-Binding Domain | Function Modulated by PS Binding |
| Protein Kinase C (PKC) | C2 Domain | Activation, signal transduction wikipedia.orgnih.gov |
| Phospholipase C (PLC) | C2 Domain | Signal transduction nih.gov |
| Blood Coagulation Factors (V, VII, IX, X) | Gla Domain | Blood coagulation cascade nih.gov |
| TIM-3 | Extracellular domain | T-cell signaling nih.gov |
| ORP5/ORP9 | Not specified | PS transport and membrane repair rupress.org |
| StarD4 | Basic region | Sterol transport nih.gov |
Biophysical Characterization of Phosphatidylserine Binding Sites and Affinities on Proteins
The interaction between PS and its protein partners is governed by a combination of electrostatic and hydrophobic forces. The negatively charged headgroup of PS is a primary determinant for binding, often interacting with positively charged amino acid residues, such as lysine (B10760008) and arginine, within the protein's binding pocket.
Biophysical techniques are crucial for characterizing these interactions. For example, fluorescence correlation spectroscopy (FCS) has been employed to study the binding of nanodisc-embedded membrane proteins to their partners, providing insights into diffusion times and binding affinities. mdpi.com Site-directed mutagenesis has been used to identify the specific amino acids in the PS-binding site of proteins like TIM-3 that are critical for this interaction. nih.gov Mutations in this binding site can significantly reduce the protein's affinity for PS, thereby affecting its signaling function. nih.gov
The affinity of these interactions can vary widely, which allows for dynamic regulation of cellular processes. Some proteins exhibit a high affinity for PS, leading to stable membrane association, while others display more transient interactions that can be modulated by other factors, such as the presence of Ca²⁺ or other lipids. nih.gov
Allosteric Modulation of Protein Activity Mediated by Phosphatidylserine
The binding of PS to a protein at a site distinct from its active site can induce conformational changes that alter the protein's activity, a process known as allosteric regulation. wikipedia.org This is a key mechanism by which PS influences cellular signaling.
A prominent example of allosteric modulation by PS is its effect on G protein-coupled receptors (GPCRs). Studies have shown that the lipid environment, including the presence of specific phospholipids (B1166683) like phosphatidylglycerol, can directly modulate the ligand-binding affinities and activation of GPCRs. nih.govresearchgate.net While these studies did not focus exclusively on PS, they establish the principle that phospholipids act as direct allosteric modulators of GPCR activity. nih.govresearchgate.net
Furthermore, the autoinhibition of certain enzymes can be regulated by PS. For instance, the activity of the full-length SHIP1 enzyme is enhanced by phosphatidylserine, which is thought to bind to the C2 domain and lead to allosteric activation, partially overcoming its autoinhibited state. frontiersin.org This demonstrates how PS can fine-tune enzymatic activity in response to cellular signals that alter membrane lipid composition.
Interactive Table of Allosteric Modulation by Phospholipids:
| Protein | Effect of Phospholipid Binding | Allosteric Mechanism |
| β2-adrenergic receptor (GPCR) | Modulated agonist and antagonist binding affinity nih.govresearchgate.net | Direct binding to the receptor, inducing conformational changes nih.govresearchgate.net |
| SHIP1 | Enhanced enzymatic activity frontiersin.org | Binding to the C2 domain, leading to partial relief of autoinhibition frontiersin.org |
Enzymatic Regulation by Phosphatidylserine Interactions (e.g., Hydrolases, Transferases)
PS plays a significant role in the direct regulation of various enzymes, including hydrolases and transferases. The localization and activity of these enzymes are often dependent on their interaction with membrane-bound PS.
One of the most well-studied examples is the regulation of CTP:phosphocholine cytidylyltransferase (CCT), a rate-limiting enzyme in the synthesis of phosphatidylcholine (PC). frontiersin.orgnih.gov The association of CCT with the nuclear membrane, which is enriched in PS, is critical for its activation. nih.gov This interaction is mediated by specific PS-interacting regions within the enzyme, and the availability of nuclear PS directly impacts the translocation and activity of CCT. nih.gov
Similarly, the function of Lipin1α, another key enzyme in PC biosynthesis, is also regulated by its interaction with PS in the inner nuclear membrane. nih.gov The enrichment of PS in this location supports the translocation of Lipin1α from the nuclear matrix to the membrane, where it can carry out its enzymatic function. nih.gov These examples underscore the importance of PS in spatially and temporally regulating lipid metabolism by controlling the activity of key biosynthetic enzymes.
Advanced Analytical Methods for the Detection and Quantification of Phosphatidyl Tris
Chromatographic Strategies for Phosphatidyl-tris Isolation and Separation (e.g., HPLC, HPTLC, GC)
The isolation and separation of this compound from complex bacterial lipid extracts are foundational steps for its subsequent identification and quantification. Various chromatographic techniques, each leveraging different physicochemical properties of the lipids, are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for phospholipid analysis due to its high resolution and versatility. For the separation of this compound, both normal-phase and reversed-phase HPLC can be utilized.
Normal-Phase HPLC (NP-HPLC): This method separates phospholipids (B1166683) based on the polarity of their head groups. A silica-based column is typically used with a non-polar mobile phase. This compound, with its polar head group containing the Tris moiety, would elute at a different retention time compared to other major bacterial phospholipids like Phosphatidylethanolamine (B1630911) (PE), Phosphatidylglycerol (PG), and Cardiolipin (B10847521) (CL).
Reversed-Phase HPLC (RP-HPLC): This technique separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains. While less effective for separating phospholipid classes with identical acyl chains, it is invaluable for resolving molecular species of this compound that differ in their fatty acid composition. nih.gov
Anion-Exchange Chromatography: This specific type of HPLC separates molecules based on their net charge. Phospholipids can be separated based on the ionic properties of their head groups. nih.govgerli.com Given that this compound possesses a net charge, anion-exchange chromatography can be a powerful tool for its purification from neutral lipids and other phospholipid classes. ugent.bevliz.be
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the separation of phospholipid classes. scilit.comtandfonline.comspringernature.com It offers the advantage of high throughput, allowing multiple samples to be analyzed simultaneously on a single plate. nih.gov For this compound analysis, a total lipid extract from bacteria is applied to an HPTLC plate (typically silica (B1680970) gel), which is then developed in a solvent system optimized for phospholipid separation. A common mobile phase for phospholipid separation consists of a mixture like chloroform (B151607), methanol, water, and ammonia. scilit.comtandfonline.com After separation, the lipids are visualized using specific staining reagents. The migration distance (Rf value) of this compound would be compared to that of known standards to aid in its identification.
Gas Chromatography (GC): Gas chromatography is generally not suitable for the analysis of intact phospholipids like this compound due to their low volatility. nih.govnih.govcreative-proteomics.com To make them amenable to GC analysis, phospholipids must first be hydrolyzed and then derivatized to form volatile fatty acid methyl esters (FAMEs). researchgate.net This approach provides information about the fatty acid composition of the lipid but not the intact molecule. Therefore, GC is an indirect method for this compound analysis, primarily used to characterize its acyl chain profile after it has been isolated by other techniques like HPLC or HPTLC.
| Technique | Principle of Separation | Primary Application for this compound | Key Advantages | Limitations |
|---|---|---|---|---|
| Normal-Phase HPLC (NP-HPLC) | Polarity of the head group | Isolation of the this compound class from other phospholipid classes (PE, PG, CL) | High resolution for class separation | Less effective for separating molecular species |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity of acyl chains | Separation of different molecular species of this compound | Resolves lipids with different fatty acid compositions | Poor separation of different phospholipid classes |
| Anion-Exchange Chromatography | Net charge of the head group | Purification of anionic this compound from neutral lipids and other charged species | High selectivity for charged lipids | Requires charged analytes |
| High-Performance Thin-Layer Chromatography (HPTLC) | Adsorption based on polarity | Rapid screening and separation of this compound from other lipid classes | High throughput, cost-effective | Lower resolution than HPLC, primarily qualitative/semi-quantitative |
| Gas Chromatography (GC) | Volatility and boiling point | Analysis of the fatty acid composition of isolated this compound (as FAMEs) | Excellent for fatty acid profiling | Requires derivatization; cannot analyze the intact phospholipid |
Mass Spectrometry-Based Quantification of this compound (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of phospholipids. creative-proteomics.com Its high sensitivity and ability to provide detailed structural information make it ideal for analyzing novel or unusual lipids like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for modern phospholipid analysis. creative-proteomics.com This technique allows for the separation of complex lipid mixtures by LC, followed by the sensitive detection and structural elucidation of individual lipid species by MS/MS.
In a typical LC-MS/MS workflow for this compound analysis, a bacterial lipid extract is first separated by HPLC (either normal-phase or reversed-phase). The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows intact phospholipid molecules to be ionized without significant fragmentation.
Once ionized, the precursor ion corresponding to a specific this compound molecule is selected and subjected to collision-induced dissociation (CID) in the mass spectrometer. This fragmentation process generates a unique pattern of product ions. The fragmentation pattern provides a wealth of structural information, including the identity of the head group and the composition of the fatty acyl chains. Historically, it was through conclusive mass spectrometric analysis that the compound initially thought to be N-acylphosphatidylserine in Rhodopseudomonas sphaeroides was correctly identified as this compound, formed by the incorporation of the Tris buffer into a glycerophospholipid. ugent.bevliz.be
For quantification, a stable isotope-labeled internal standard can be used. By comparing the signal intensity of the endogenous this compound to that of the known amount of the internal standard, a precise and accurate quantification can be achieved.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is used for the analysis of the fatty acid components of phospholipids after hydrolysis and derivatization. nih.govnih.gov The separated FAMEs are identified based on their retention times and their mass spectra. While GC-MS does not provide information on the intact this compound molecule, it is a powerful method for determining the specific fatty acids that are esterified to its glycerol (B35011) backbone, thus complementing the data obtained from LC-MS/MS.
| Technique | Analyte | Information Obtained | Ionization Method | Key Application |
|---|---|---|---|---|
| LC-MS/MS | Intact this compound molecules | Molecular weight, head group structure, fatty acid composition | Electrospray Ionization (ESI) | Definitive identification and quantification of this compound molecular species |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | Types and relative abundance of fatty acids | Electron Ionization (EI) | Detailed profiling of the acyl chain composition of isolated this compound |
Optimized Sample Preparation and Derivatization Techniques for this compound Analysis
Proper sample preparation is a critical step to ensure the accurate and reproducible analysis of this compound. This involves the efficient extraction of lipids from the bacterial source while minimizing degradation and contamination.
Lipid Extraction: The most widely used method for extracting total lipids from biological samples, including bacteria, is the Bligh and Dyer method. ugent.betabaslab.comnih.gov This procedure uses a monophasic solvent system of chloroform, methanol, and water to extract lipids from the sample homogenate. tabaslab.comwustl.edu Subsequent addition of chloroform and water induces a phase separation, with the lipids partitioning into the lower chloroform phase. vliz.be This method is effective for extracting a broad range of phospholipids, including this compound. Modifications of this method, such as the Folch extraction, can also be employed. vliz.be For quantitative studies, it is important to perform a re-extraction of the tissue residue to ensure complete recovery of all lipids. ugent.be
Derivatization: As discussed, derivatization is essential for the analysis of phospholipids by gas chromatography. researchgate.netnih.gov For the analysis of this compound fatty acid composition, the isolated phospholipid fraction would first be subjected to hydrolysis (e.g., using methanolic KOH) to cleave the fatty acids from the glycerol backbone. nih.gov These free fatty acids are then converted into their more volatile methyl ester derivatives (FAMEs) through a process called transesterification. nih.gov Silylation is another derivatization technique that can be used, for example, by reacting the sample with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups into trimethylsilyl (B98337) ethers, which increases volatility for GC analysis.
Chemoenzymatic and Total Synthesis of Phosphatidyl Tris and Its Analogues
Synthetic Routes for Phosphatidyl-tris and Chemically Modified Derivatives
The synthesis of phospholipids (B1166683), including novel structures like this compound, can be approached through total chemical synthesis, enzymatic methods, or a combination of both in chemoenzymatic strategies.
Total Chemical Synthesis:
Total synthesis offers the flexibility to introduce a wide variety of modifications to the lipid backbone and headgroup. A plausible synthetic route for this compound would likely involve the preparation of a protected diacylglycerol backbone and a suitably protected Tris derivative, followed by their coupling via phosphodiester bond formation.
A common strategy in phospholipid synthesis is the H-phosphonate or phosphoramidite (B1245037) methodology. In a hypothetical synthesis of this compound:
Preparation of Protected Diacylglycerol: A glycerol (B35011) backbone would be selectively protected to allow for the introduction of desired fatty acyl chains at the sn-1 and sn-2 positions.
Protection of Tris: The amino and hydroxyl groups of Tris would need to be protected with appropriate orthogonal protecting groups to prevent side reactions during phosphorylation.
Phosphorylation and Coupling: The protected diacylglycerol could be converted to an H-phosphonate or a phosphoramidite derivative. This activated intermediate would then be coupled with the protected Tris molecule.
Oxidation and Deprotection: The resulting phosphite (B83602) triester would be oxidized to the more stable phosphate (B84403) triester, followed by the removal of all protecting groups to yield the final this compound product.
This approach would also allow for the synthesis of chemically modified derivatives by using different fatty acids for the diacylglycerol backbone or by modifying the Tris headgroup prior to coupling.
Chemoenzymatic Synthesis:
Enzymatic and chemoenzymatic approaches can offer high selectivity and milder reaction conditions. Phospholipase D (PLD) is a key enzyme in the chemoenzymatic synthesis of phospholipids through a process called transphosphatidylation. In this reaction, PLD catalyzes the transfer of a phosphatidyl group from a common phospholipid, such as phosphatidylcholine (PC), to a primary alcohol.
For the synthesis of this compound, a potential chemoenzymatic route would involve:
Incubating a readily available phospholipid like PC with a high concentration of Tris in the presence of PLD. The enzyme would cleave the choline (B1196258) headgroup from PC and transfer the phosphatidic acid moiety to one of the primary hydroxyl groups of Tris.
This method has been successfully employed for the synthesis of other phosphatidyl-alcohols and could likely be adapted for this compound. mdpi.comnih.gov The efficiency of this reaction would depend on the substrate specificity of the chosen PLD and the optimization of reaction conditions.
| Chemoenzymatic Synthesis (e.g., using Phospholipase D) | 1. Incubation of a donor phospholipid (e.g., PC) with Tris2. PLD-catalyzed transphosphatidylation | High selectivity, milder reaction conditions, fewer steps. | Enzyme stability and substrate specificity may be limiting factors. Optimization of reaction conditions is crucial. |
Isotopically Labeled and Fluorescently Tagged this compound for Mechanistic Studies
Isotopically labeled and fluorescently tagged analogues are invaluable tools for investigating the metabolism, localization, and function of lipids within biological systems.
Isotopically Labeled this compound:
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules. mdpi.comwikipedia.org this compound could be isotopically labeled by incorporating stable isotopes such as ²H, ¹³C, or ¹⁵N.
Biosynthetic Labeling: One approach is to grow Rhodopseudomonas sphaeroides in a medium containing isotopically labeled Tris or precursors for fatty acid synthesis (e.g., ¹³C-glucose or ¹³C-acetate). nih.gov The bacteria would then incorporate these isotopes into the newly synthesized this compound.
Chemical Synthesis: Total chemical synthesis provides precise control over the location of the isotopic label. For example, ¹³C- or ¹⁵N-labeled Tris could be used in the synthetic route described in section 8.1 to produce a specifically labeled headgroup. Similarly, fatty acids labeled with ²H or ¹³C could be used to label the acyl chains.
These labeled analogues would enable detailed studies of this compound metabolism and turnover using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
Fluorescently Tagged this compound:
Fluorescently tagged lipids allow for the visualization of their distribution and dynamics in living cells using fluorescence microscopy. To create a fluorescently tagged this compound, a fluorophore could be attached to either the acyl chain or the headgroup.
Acyl Chain Labeling: A common method is to use a fatty acid that is covalently linked to a fluorescent dye, such as nitrobenzoxadiazole (NBD) or BODIPY. This fluorescent fatty acid could then be incorporated into the this compound structure through chemical or chemoenzymatic synthesis.
Headgroup Labeling: Attaching a fluorophore to the Tris headgroup is also a possibility, although care must be taken to ensure that the fluorescent tag does not interfere with the biological activity of the lipid.
These fluorescent probes would be instrumental in studying the subcellular localization of this compound and its interactions with other cellular components in bacterial membranes. mdpi.comnih.govnih.gov
Table 2: Probes for Mechanistic Studies of this compound
| Probe Type | Method of Preparation | Application | Detection Technique |
|---|---|---|---|
| Isotopically Labeled | Biosynthesis in labeled media or total chemical synthesis with labeled precursors. | Tracing metabolic pathways, quantifying turnover rates. | Mass Spectrometry, NMR Spectroscopy. |
| Fluorescently Tagged | Chemical or chemoenzymatic synthesis using fluorescently labeled fatty acids or headgroup precursors. | Visualizing subcellular localization and dynamics, studying protein-lipid interactions. | Fluorescence Microscopy, Flow Cytometry. |
Structure-Function Relationship Investigations of this compound Analogues
Investigating the relationship between the structure of a lipid and its biological function is crucial for understanding its role in the cell. The synthesis of a series of this compound analogues with systematic structural variations would be a powerful approach to probe its function in bacterial membranes.
Acyl Chain Modifications:
The nature of the fatty acyl chains can significantly influence the physical properties of the membrane, such as fluidity and thickness. A series of this compound analogues could be synthesized with varying:
Chain Length: Analogues with shorter or longer acyl chains could be prepared to investigate the effect on membrane packing and interactions with membrane proteins.
Degree of Unsaturation: Introducing double bonds into the acyl chains would increase membrane fluidity. Comparing the effects of saturated and unsaturated analogues could reveal the importance of this property for this compound function.
Branching: Branched-chain fatty acids are also found in bacterial membranes. Incorporating these into this compound could shed light on their role in modulating membrane properties.
Headgroup Modifications:
The Tris headgroup is the defining feature of this phospholipid. Analogues with modified headgroups could be synthesized to explore the importance of its specific chemical features:
Number of Hydroxymethyl Groups: Analogues could be synthesized with fewer or more hydroxymethyl groups to determine their role in hydrogen bonding and interactions with other molecules.
Stereochemistry: If the attachment of the phosphate group to the Tris moiety creates a chiral center, the synthesis of different stereoisomers could reveal stereospecific interactions.
Charge: The amino group of Tris could be modified to alter the net charge of the headgroup, which could impact its interactions with other charged molecules at the membrane surface.
By introducing these synthesized analogues into model membranes or bacterial systems and observing the resulting changes in membrane properties and cellular processes, researchers could elucidate the specific structural features of this compound that are critical for its biological function. researchgate.netnih.gov
Global Lipidomics and Metabolomics Profiling in Phosphatidyl Tris Research
Comprehensive Lipidome Analysis in Phosphatidylserine (B164497) Producing Organisms under Varied Growth Conditions
The cellular lipidome is highly dynamic and responds to changes in environmental conditions. nih.gov Lipidomics studies on organisms such as yeast (Saccharomyces cerevisiae) and mammalian cells have demonstrated that the levels of Phosphatidylserine can fluctuate significantly in response to stressors like nutrient availability, temperature shifts, and oxidative stress.
Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), enable the detailed profiling of numerous phospholipid species simultaneously. nih.govspringernature.com In studies examining yeast, for example, limiting the availability of precursor molecules like serine in the growth medium leads to a corresponding decrease in cellular PS levels. This is often accompanied by compensatory changes in other phospholipids (B1166683) to maintain membrane integrity.
Research Findings:
Nutrient Deprivation: In mammalian cell cultures, serine starvation has been shown to not only decrease total PS levels but also alter the fatty acid composition of the remaining PS molecules. Cells may incorporate different fatty acids to adapt the physical properties of their membranes.
Temperature Stress: Organisms grown at lower-than-optimal temperatures often remodel their membrane lipids to increase fluidity. This can involve changes in the relative abundance of PS and alterations to its acyl chain saturation.
Apoptosis Induction: During programmed cell death (apoptosis), PS is famously translocated from the inner to the outer leaflet of the plasma membrane. wikipedia.org Lipidomics studies have quantified this externalization and revealed simultaneous changes in other lipid classes, highlighting a coordinated regulation of the lipidome during this process.
| Condition | Phosphatidylserine (PS) (% of Total Phospholipids) | Phosphatidylcholine (PC) (% of Total Phospholipids) | Phosphatidylethanolamine (B1630911) (PE) (% of Total Phospholipids) | Key Observation |
|---|---|---|---|---|
| Control (37°C, Standard Media) | 10-15% | 45-55% | 20-25% | Baseline lipid composition. |
| Serine Deprivation (24h) | 5-8% | 50-60% | 22-28% | PS levels decrease, with a compensatory increase in PC. |
| Cold Shock (25°C, 12h) | 12-16% | 40-50% | 25-30% | Shift in ratios, potential increase in unsaturated fatty acids within PS. |
| Apoptosis Induction (Staurosporine, 6h) | 10-15% (Total), but >5% on outer leaflet | 45-55% | 20-25% | Total PS is stable, but its membrane localization is dramatically altered. |
Correlative Studies of Phosphatidylserine Levels with Global Membrane Lipid Composition
Phosphatidylserine does not exist in isolation; its concentration and function are intrinsically linked to the entire lipid composition of the membrane. nih.gov Correlative studies, leveraging large lipidomics datasets, have been crucial in understanding these relationships. The physical and chemical properties of a membrane, such as fluidity, curvature, and surface charge, are determined by the collective mixture of its constituent lipids.
PS is an anionic (negatively charged) phospholipid, and its presence is critical for the proper localization and function of many membrane-associated proteins. nih.gov Studies have shown a strong correlation between PS levels and the abundance of other key phospholipids. For instance, the biosynthesis of PS is directly linked to the precursor lipids Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) in mammalian cells. nih.govreactome.org
Research Findings:
Homeostatic Regulation: Cells maintain a tight balance between PS, PE, and PC. The enzymes responsible for PS synthesis, PSS1 and PSS2, use PC and PE as substrates, respectively, creating a direct regulatory link. nih.gov
Cholesterol Interaction: In plasma membranes, PS has been shown to interact with cholesterol in specific ways, influencing the formation of lipid rafts and membrane domains. Lipidomics studies can map these co-localizations and correlations.
Functional Correlation: In neuronal tissues, high levels of PS containing specific polyunsaturated fatty acids (PUFAs), like docosahexaenoic acid (DHA), are correlated with enhanced cognitive function. Global lipidomics can identify specific PS species (e.g., PS 18:0/22:6) and correlate their levels with other PUFA-containing lipids and functional outcomes.
| Lipid Pair | Pearson Correlation Coefficient (r) | Biological Implication |
|---|---|---|
| Total PS vs. Total PE | -0.65 | Suggests a precursor-product relationship or competitive synthesis pathways. nih.gov |
| Total PS vs. Total PC | -0.58 | Reflects the use of PC as a substrate for PS synthesis by the PSS1 enzyme. nih.gov |
| Anionic Lipids (PS + PI) vs. Membrane Protein X | +0.82 | Indicates the protein's function or localization is highly dependent on negative membrane charge. |
| DHA-containing PS vs. DHA-containing PE | +0.75 | Suggests coordinated remodeling and incorporation of important fatty acids across phospholipid classes. |
Integrated Omics Approaches for Phosphatidylserine Pathway Elucidation
To fully understand the regulation of PS metabolism, researchers must look beyond the lipidome. Integrated 'omics' approaches, which combine lipidomics with genomics, transcriptomics (gene expression analysis), and proteomics (protein analysis), provide a multi-layered view of cellular regulation. creative-proteomics.com This powerful strategy allows scientists to connect changes in lipid levels with the genes and proteins that control them.
For example, a lipidomics experiment might reveal a decrease in PS levels under a specific condition. By simultaneously performing transcriptomics, researchers can check if the expression of genes encoding PS synthases (like PTDSS1 and PTDSS2) is downregulated. Proteomics can then confirm if the protein levels of these enzymes are also reduced.
Research Findings:
Pathway Mapping: By correlating gene expression profiles with lipid profiles across different conditions, researchers have solidified the roles of PTDSS1 and PTDSS2 as the primary enzymes for PS synthesis in mammals. nih.govreactome.org
Regulatory Network Discovery: Integrated omics studies in yeast have identified transcription factors that regulate the expression of phospholipid-synthesizing genes in response to nutrient signals. A decrease in the precursor inositol (B14025), for instance, triggers a widespread transcriptional response that adjusts the entire phospholipid synthesis pathway, including that for PS.
Disease Biomarker Identification: In studies of metabolic diseases, combining lipidomics with proteomics has identified correlations between altered levels of specific PS species and the abundance of proteins involved in inflammatory signaling or oxidative stress.
| Omics Layer | Measurement | Finding |
|---|---|---|
| Lipidomics | PS Species Quantification | 50% reduction in total PS levels upon treatment with Drug Y. |
| Transcriptomics | mRNA levels of PS-related genes | 70% decrease in PTDSS1 mRNA expression; no change in PTDSS2. |
| Proteomics | Quantification of Enzyme Levels | 65% decrease in PTDSS1 protein abundance. |
| Conclusion: Drug Y specifically downregulates the PTDSS1 gene, leading to reduced enzyme levels and a subsequent decrease in PS synthesis primarily from PC. |
Emerging Research Avenues and Future Perspectives for Phosphatidyl Tris
Exploring Unconventional Physiological Roles of Phosphatidyl-tris
The physiological roles of many phospholipids (B1166683) extend beyond their fundamental function as structural components of cellular membranes. They can be involved in signaling, cell-cell interactions, and modulating the behavior of other biomolecules. For this compound, the presence of the Tris moiety could potentially impart distinct properties influencing its interactions within biological systems.
Influence of this compound on Microbial Biofilm Architecture and Function
Microbial biofilms are complex communities of microorganisms embedded in a self-produced extracellular polymeric substance (EPS) matrix, which includes polysaccharides, proteins, extracellular DNA, and lipids mdpi.comfrontiersin.org. The architecture and function of biofilms are significantly influenced by the composition and properties of the EPS and the microbial cell surface mdpi.comnih.gov. While the available research does not specifically detail the influence of this compound on microbial biofilm architecture and function, other phospholipids and lipids are known to play roles in biofilm development, stability, and interactions frontiersin.orgnih.gov. For instance, extracellular polysaccharides are crucial for adhesion and provide structural integrity to biofilms mdpi.comnih.gov. Lipids, as components of the EPS matrix, could potentially affect the matrix's physical properties and interactions with other components mdpi.com. Future research could investigate if this compound, if produced by biofilm-forming microorganisms or introduced exogenously, could influence biofilm formation, structure, or dispersal, perhaps through altering membrane properties or interacting with other matrix components.
This compound as a Mediator in Inter-Microbial Communication
Inter-microbial communication, often mediated by signaling molecules, plays a vital role in regulating microbial behavior within communities, including biofilm formation and dispersal nih.govfrontiersin.org. While the role of this compound specifically in inter-microbial communication has not been elucidated in the provided search results, secondary metabolites and other signaling molecules are well-established mediators of such interactions frontiersin.org. Some lipids and lipid-derived molecules are known to be involved in microbial signaling pathways. Exploring whether this compound or its metabolic derivatives are produced and secreted by microorganisms and if they can influence the behavior of other microbes in a community represents an open area for investigation. Research into this area could involve co-culturing experiments and analysis of secreted molecules.
Genetic and Metabolic Engineering Strategies for Controlled this compound Biosynthesis
The biosynthesis of phospholipids in microorganisms typically involves a series of enzymatic steps oup.complos.orgnih.gov. While the specific pathway for this compound biosynthesis, particularly the incorporation of the Tris headgroup, is not detailed in the provided information beyond its observed synthesis in Rhodopseudomonas sphaeroides grown in Tris-containing media nih.gov, general strategies for genetic and metabolic engineering have been successfully applied to modulate the production of various lipids in microorganisms nih.govmdpi.commdpi.combiorxiv.org. These strategies often involve overexpressing key enzymes in the biosynthetic pathway, blocking competing pathways, or introducing heterologous genes for novel lipid synthesis mdpi.com.
Given that this compound synthesis appears to be linked to the presence of Tris in the growth medium nih.gov, future research could focus on identifying the specific enzyme(s) responsible for the transfer of the Tris moiety to a phospholipid backbone. Once these enzymes are identified, genetic engineering techniques could be employed to enhance their expression or introduce them into other microbial hosts to achieve controlled biosynthesis of this compound. Metabolic engineering could further optimize the cellular environment and precursor availability to maximize production yields.
Application of Synthetic this compound in Biomimetic Membrane Systems
Biomimetic membrane systems, such as liposomes and supported lipid bilayers, are widely used to model biological membranes and for applications in drug delivery, sensing, and studying membrane protein function acs.orgrsc.orgmdpi.comroyalsocietypublishing.orgmdpi.com. These systems are typically constructed using synthetic phospholipids that mimic the properties of natural lipids royalsocietypublishing.orgmdpi.com. While the application of synthetic this compound in such systems is not explicitly described in the search results, its unique headgroup could potentially confer distinct membrane properties compared to phospholipids with conventional headgroups like choline (B1196258) or ethanolamine.
High-Throughput Screening Platforms for Identifying this compound Pathway Modulators
High-throughput screening (HTS) platforms are powerful tools for identifying compounds that modulate the activity of specific enzymes or pathways uv.esoulu.finih.govresearchgate.net. These platforms typically involve miniaturized assays that can be performed on a large scale. To identify modulators of a hypothetical this compound biosynthesis pathway or proteins that interact specifically with this compound, HTS platforms could be developed.
Developing such a platform would first require establishing a reliable assay to measure this compound synthesis or a specific function mediated by this compound. For biosynthesis, this might involve reconstituting the relevant enzymes in vitro or using engineered cell lines. For function, an assay could be designed to measure a downstream effect or interaction. Once an assay is established and miniaturized, large libraries of small molecules or genetic perturbations could be screened to identify compounds or genes that enhance or inhibit this compound production or activity. This could provide valuable tools for studying the roles of this compound and potentially lead to the identification of compounds with therapeutic or biotechnological applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing Phosphatidyl-tris in lipid mixtures?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., chloroform/methanol) followed by chromatographic purification (TLC or HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For purity assessment, use high-resolution analytical techniques like LC-MS/MS and compare retention times with standards. Ensure all protocols are validated with positive controls and replicate analyses to confirm reproducibility .
Q. How can researchers ensure the purity of synthesized this compound?
- Methodological Answer : Purity is verified via orthogonal methods:
- Chromatographic assays : Monitor homogeneity using HPLC with evaporative light scattering detection (ELSD).
- Spectroscopic validation : NMR integration ratios for protons in the headgroup and acyl chains must align with theoretical values.
- Quantitative thresholds : Purity ≥95% is typically required for biological studies. Document all steps in supplementary materials to enable replication .
Q. What experimental controls are critical when studying this compound in membrane models?
- Methodological Answer : Include:
- Negative controls : Lipid vesicles lacking this compound.
- Positive controls : Commercial phosphatidylcholine as a reference for bilayer stability.
- Environmental controls : Buffer pH, ionic strength, and temperature must match physiological conditions. Replicate experiments ≥3 times to account for batch variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Sample heterogeneity : Standardize lipid sourcing and synthesis protocols (e.g., acyl chain length, oxidation state).
- Assay variability : Use harmonized readouts (e.g., fluorescence anisotropy for membrane fluidity).
- Statistical rigor : Apply meta-analysis to pooled datasets, adjusting for confounding variables (e.g., cell line differences). Publish raw data and analysis pipelines for transparency .
Q. What strategies optimize assay conditions for quantifying this compound in complex matrices like serum or tissue homogenates?
- Methodological Answer : Key considerations:
- Matrix effects : Pre-treat samples with phospholipase inhibitors to prevent degradation.
- Detection limits : Use derivatization (e.g., with dansyl chloride) to enhance MS sensitivity.
- Calibration curves : Include internal standards (e.g., deuterated this compound) to correct for recovery losses. Validate with spike-and-recovery experiments (target: 85–115% recovery) .
Q. How should researchers design studies to investigate this compound’s role in signaling pathways with competing hypotheses?
- Methodological Answer :
- Hypothesis-driven framework : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions.
- Multi-omics integration : Combine lipidomics with transcriptomics/proteomics to map pathway interactions.
- Knockout models : CRISPR-Cas9 editing of this compound biosynthesis genes to establish causality. Pre-register study designs to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
